3,10-Dioxa-4,9-disiladodecane, 4,4,9,9-tetraethoxy-
Overview
Description
3,10-Dioxa-4,9-disiladodecane, 4,4,9,9-tetraethoxy-: is a chemical compound with the molecular formula C16H38O6Si2 and a molecular weight of 382.64 g/mol . This compound is characterized by the presence of silicon and oxygen atoms within its structure, making it part of the organosilicon family. It is known for its unique properties, including a boiling point of 250°C at 750 Torr and a predicted density of 0.951 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,10-Dioxa-4,9-disiladodecane, 4,4,9,9-tetraethoxy- typically involves the dehydrogenative silylation of vinylsilanes with hydrosilanes in the presence of a nickel (II) catalyst . This method ensures the formation of the desired compound with high efficiency and yield.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions are common, where the ethoxy groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes.
Substitution: Formation of substituted silanes with different functional groups.
Scientific Research Applications
Chemistry: This compound is used as a precursor in the synthesis of advanced materials, including siloxane-based polymers and resins .
Biology: In biological research, it is used to modify surfaces of biomaterials to enhance biocompatibility and reduce biofouling .
Industry: Widely used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance .
Mechanism of Action
The mechanism by which 3,10-Dioxa-4,9-disiladodecane, 4,4,9,9-tetraethoxy- exerts its effects is primarily through its interaction with other molecules via its silicon-oxygen bonds. These interactions can lead to the formation of stable networks or coatings, enhancing the properties of the materials it is applied to . The molecular targets and pathways involved include the formation of siloxane bonds and the stabilization of polymeric structures .
Comparison with Similar Compounds
- 4,9-Dioxa-3,10-disiladodecane, 3,3-diethyl-10,10,11,11-tetramethyl-
- 4,9-Dioxa-3,10-disiladodec-6-ene, 2,2,3,3,10,10,11,11-octamethyl-
Uniqueness: 3,10-Dioxa-4,9-disiladodecane, 4,4,9,9-tetraethoxy- is unique due to its tetraethoxy functional groups, which provide enhanced reactivity and versatility in various chemical reactions. This makes it particularly valuable in applications requiring strong adhesion and chemical resistance .
Properties
IUPAC Name |
triethoxy(4-triethoxysilylbutyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H38O6Si2/c1-7-17-23(18-8-2,19-9-3)15-13-14-16-24(20-10-4,21-11-5)22-12-6/h7-16H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVPWZHUJMEZSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38O6Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456783 | |
Record name | 3,10-Dioxa-4,9-disiladodecane, 4,4,9,9-tetraethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52885-14-0 | |
Record name | 3,10-Dioxa-4,9-disiladodecane, 4,4,9,9-tetraethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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